1-methyl-4-nitro-2-phenyl-1H-indole
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Overview
Description
1-Methyl-4-nitro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a methyl group at the 1-position, a nitro group at the 4-position, and a phenyl group at the 2-position of the indole ring. The presence of these substituents imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 1-methyl-4-nitro-2-phenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core . . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methyl-4-nitro-2-phenyl-1H-indole undergoes several types of chemical reactions:
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted indoles, and other functionalized indole compounds .
Scientific Research Applications
1-Methyl-4-nitro-2-phenyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-2-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring can bind to receptors and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-Methyl-4-nitro-2-phenyl-1H-indole can be compared with other indole derivatives such as 1-methyl-2-phenylindole and 1-methyl-4-nitroindole . While these compounds share a common indole core, the presence and position of substituents like the nitro and phenyl groups confer distinct chemical and biological properties. For instance, 1-methyl-2-phenylindole lacks the nitro group, which significantly alters its reactivity and biological activity .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-methyl-4-nitro-2-phenylindole |
InChI |
InChI=1S/C15H12N2O2/c1-16-13-8-5-9-14(17(18)19)12(13)10-15(16)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
FXOROYPUGCCYLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C3=CC=CC=C3)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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